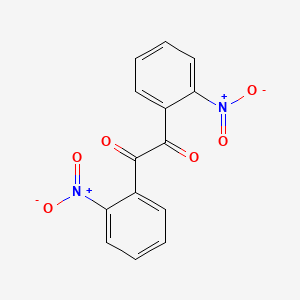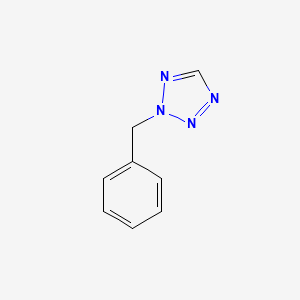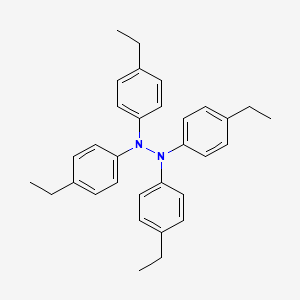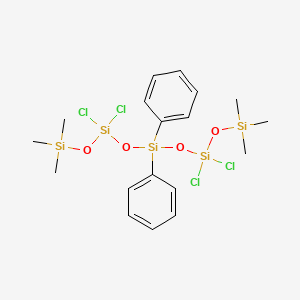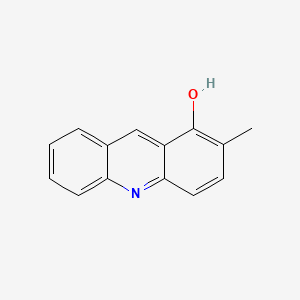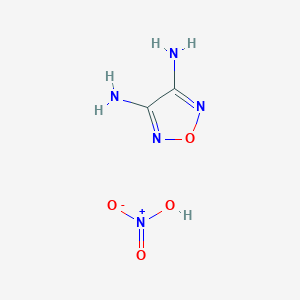
Nitric acid;1,2,5-oxadiazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;1,2,5-oxadiazole-3,4-diamine is a compound that combines the properties of nitric acid and 1,2,5-oxadiazole-3,4-diamine Nitric acid is a highly corrosive and toxic strong acid, while 1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at temperatures greater than 100°C using metal hydroxides For example, nitration of fused 5,7-diamino pyrimidine derivatives under different nitric acid concentrations can yield various nitramine-based materials .
Industrial Production Methods
Industrial production of nitric acid;1,2,5-oxadiazole-3,4-diamine would likely involve large-scale nitration processes, utilizing concentrated nitric acid and controlled reaction conditions to ensure high yields and purity of the final product. The process would require careful handling of nitric acid due to its highly corrosive nature.
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid;1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The presence of nitric acid allows for oxidation reactions, which can convert amines to nitro compounds.
Nitration: The compound can be further nitrated to introduce additional nitro groups, enhancing its energetic properties.
Substitution: The oxadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, and various metal catalysts. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired transformations.
Major Products
Major products formed from these reactions include nitramine derivatives, which are known for their high energy and stability.
Wissenschaftliche Forschungsanwendungen
Nitric acid;1,2,5-oxadiazole-3,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of nitric acid;1,2,5-oxadiazole-3,4-diamine involves the interaction of its nitramine and oxadiazole components with molecular targets. The nitramine groups can undergo redox reactions, releasing energy and forming reactive intermediates. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties but different reactivity due to the position of nitrogen atoms.
1,3,4-Oxadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness
Nitric acid;1,2,5-oxadiazole-3,4-diamine is unique due to the combination of nitric acid and the 1,2,5-oxadiazole ring. This combination imparts both high energy and stability, making it suitable for applications in energetic materials and pharmaceuticals. The presence of nitramine groups further enhances its reactivity and potential for various applications .
Eigenschaften
CAS-Nummer |
131794-27-9 |
|---|---|
Molekularformel |
C2H5N5O4 |
Molekulargewicht |
163.09 g/mol |
IUPAC-Name |
nitric acid;1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C2H4N4O.HNO3/c3-1-2(4)6-7-5-1;2-1(3)4/h(H2,3,5)(H2,4,6);(H,2,3,4) |
InChI-Schlüssel |
ZBNPBMCGDJIXIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NON=C1N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
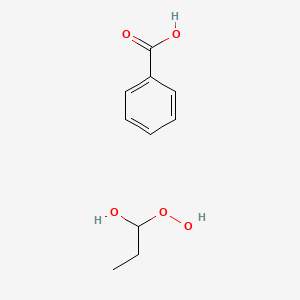
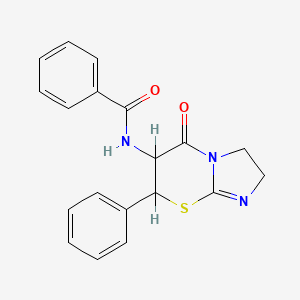

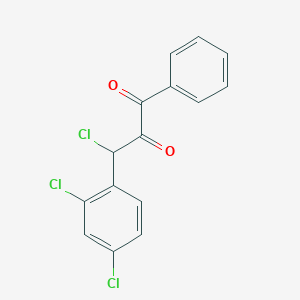
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

